molecular formula C10H8BrMgN B14247509 magnesium;4H-naphthalen-4-id-1-amine;bromide CAS No. 255719-65-4

magnesium;4H-naphthalen-4-id-1-amine;bromide

Katalognummer: B14247509
CAS-Nummer: 255719-65-4
Molekulargewicht: 246.39 g/mol
InChI-Schlüssel: FZWPSYFRARUOIP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium;4H-naphthalen-4-id-1-amine;bromide is a chemical compound with the molecular formula C10H10BrMgN It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains magnesium and bromide ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;4H-naphthalen-4-id-1-amine;bromide typically involves the reaction of 4-bromo-1-naphthylamine with a Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions usually involve low temperatures to control the reactivity of the Grignard reagent and to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium;4H-naphthalen-4-id-1-amine;bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: It can be reduced to form dihydronaphthalene derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Magnesium;4H-naphthalen-4-id-1-amine;bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of magnesium;4H-naphthalen-4-id-1-amine;bromide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it may interact with cellular components, leading to changes in cellular function and activity. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Magnesium;4H-naphthalen-4-id-1-amine;chloride
  • Magnesium;4H-naphthalen-4-id-1-amine;iodide
  • Magnesium;4H-naphthalen-4-id-1-amine;fluoride

Uniqueness

Magnesium;4H-naphthalen-4-id-1-amine;bromide is unique due to the presence of the bromide ion, which imparts specific reactivity and properties to the compound. Compared to its chloride, iodide, and fluoride analogs, the bromide derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

255719-65-4

Molekularformel

C10H8BrMgN

Molekulargewicht

246.39 g/mol

IUPAC-Name

magnesium;4H-naphthalen-4-id-1-amine;bromide

InChI

InChI=1S/C10H8N.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H,11H2;1H;/q-1;;+2/p-1

InChI-Schlüssel

FZWPSYFRARUOIP-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)[C-]=CC=C2N.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.